Unveiling the Atomic Architecture: A Technical Guide to Dicerium Trioxide Crystal Structure Analysis
Unveiling the Atomic Architecture: A Technical Guide to Dicerium Trioxide Crystal Structure Analysis
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystal structure of dicerium trioxide (Ce₂O₃), tailored for researchers, scientists, and professionals in drug development. This document details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual workflow to elucidate the analytical process.
Dicerium trioxide, a sesquioxide of the rare-earth element cerium, adopts a trigonal crystal structure, a key characteristic that underpins its physical and chemical properties. This guide summarizes the essential crystallographic data and outlines the methodologies to analyze this fascinating material.
Crystallographic Data Summary
The crystal structure of dicerium trioxide has been determined through various experimental and computational methods. The key quantitative data are summarized in the tables below for easy reference and comparison.
| Structural Parameter | Value | Source |
| Crystal System | Trigonal | [1] |
| Space Group | P-3m1 (No. 164) | [1][2] |
| Coordination of Ce³⁺ | 7-coordinate | [2] |
Table 1. Key Structural Parameters of Dicerium Trioxide.
| Method | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
| Experimental | 3.891(1) | 6.059(1) |
| AM05+U (4.0 eV) | 3.92 | 6.13 |
| AM05+U (5.0 eV) | 3.93 | 6.14 |
| PBEsol+U (4.0 eV) | 3.92 | 6.13 |
| PBEsol+U (5.0 eV) | 3.93 | 6.14 |
| LDA+U (5.0 eV) | 3.86 | 5.96 |
| LDA+U (6.0 eV) | 3.87 | 5.96 |
Table 2. Unit Cell Parameters of Dicerium Trioxide Determined by Various Methods[1].
Experimental Protocols
A fundamental understanding of the synthesis and characterization methods is crucial for obtaining high-quality crystallographic data. The following sections provide detailed protocols for the preparation and analysis of dicerium trioxide.
Synthesis of Dicerium Trioxide via High-Temperature Reduction
This protocol describes the synthesis of Ce₂O₃ through the reduction of cerium(IV) oxide (CeO₂).
Materials and Equipment:
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Cerium(IV) oxide (CeO₂) powder (micron- or nano-sized)
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High-temperature tube furnace with vacuum capabilities
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Hydrogen (H₂) gas (high purity)
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Alumina or quartz boat
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Vacuum pump
Procedure:
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Place the CeO₂ powder in a suitable crucible (e.g., alumina boat).
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Position the crucible in the center of the tube furnace.
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Evacuate the furnace tube to a base pressure of approximately 10⁻³ Torr.
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Introduce a low-pressure hydrogen gas atmosphere (e.g., 10 Torr).
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Heat the furnace to a temperature of 1300°C at a controlled ramp rate.
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Maintain the temperature for a sufficient duration (e.g., 3-6 hours) to ensure complete reduction of CeO₂ to Ce₂O₃. The exact time may vary depending on the starting material's particle size.
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After the reduction is complete, cool the furnace down to room temperature under the hydrogen atmosphere.
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Once at room temperature, evacuate the hydrogen gas and backfill with an inert gas like nitrogen or argon before removing the sample.
Characterization by X-Ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure of a material.
Equipment:
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Powder X-ray diffractometer
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Cu Kα radiation source (λ = 1.5406 Å)
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Sample holder
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Data acquisition and analysis software
Procedure:
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Prepare a powder sample of the synthesized dicerium trioxide. Ensure the sample is finely ground and has a flat surface in the sample holder to minimize preferred orientation effects.
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Set the X-ray diffractometer parameters. A typical setup for Ce₂O₃ analysis would be:
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X-ray Source: Cu Kα
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Voltage and Current: 40 kV and 40 mA
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Scan Range (2θ): 20° to 80°
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Step Size: 0.02°
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Scan Speed: 1°/minute
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Perform the XRD scan and collect the diffraction pattern.
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Analyze the resulting diffraction pattern using appropriate software. The primary objectives are:
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Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the presence of the trigonal Ce₂O₃ phase.
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Lattice Parameter Refinement: Perform a Rietveld refinement of the diffraction data to accurately determine the lattice parameters ('a' and 'c') of the trigonal unit cell.
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Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for dicerium trioxide.
Caption: Workflow for Dicerium Trioxide Synthesis and Structural Analysis.
